5-(Ethylthio)picolinonitrile
Overview
Description
5-(Ethylthio)picolinonitrile is a chemical compound with the molecular formula C8H8N2S and a molecular weight of 164.23 . It is used in various chemical reactions and has potential applications in different fields of chemistry .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notationCCSC1=CN=C(C=C1)C#N
. This notation provides a way to represent the structure using ASCII strings. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, it’s known that similar compounds play a crucial role in various chemical reactions. For instance, they can be used as coupling agents in the phosphoramidite method for oligonucleotide synthesis .Scientific Research Applications
1. Mechanistic Study of Enzymatic Decarboxylation
Rishavy and Cleland (2000) studied the enzymatic decarboxylation mechanism of orotidine 5'-monophosphate, using picolinic acid as a reference, to understand the transition states and the role of specific amino acids in the enzyme's active site. This research provides insights into the structural and chemical properties of picolinic acid derivatives in enzymatic reactions, which could be relevant for compounds like 5-(Ethylthio)picolinonitrile in similar enzymatic studies Rishavy & Cleland, 2000.
2. Anticancer Potential of Organometallic Complexes
Liu et al. (2011) explored the anticancer potential of organometallic half-sandwich iridium complexes, where picolinate (structurally related to picolinonitrile) was used as a ligand. The study highlighted the importance of hydrophobicity and DNA binding ability in enhancing the cytotoxic potency of these complexes, suggesting that structurally related compounds like this compound could also be of interest in the development of anticancer agents Liu et al., 2011.
3. Methodological Studies in Pharmaceutical Analysis
Burykin et al. (2014) developed analytical methods for determining the active components and potential impurities in pharmaceutical preparations, specifically focusing on benzimidazole derivatives. The meticulous approach to identifying and quantifying components could be applicable to compounds like this compound in pharmaceutical quality control and research Burykin, Andreev, & Varnavskaya, 2014.
4. Synthesis and Characterization of Novel Compounds
Fukuhara, Yugandar, Fuse, and Nakamura (2018) presented a unique synthetic approach to picolinonitriles, showcasing the potential of these compounds in various chemical syntheses and applications. The methodologies and characterizations presented could provide a basis for the synthesis and study of this compound derivatives Fukuhara, Yugandar, Fuse, & Nakamura, 2018.
Properties
IUPAC Name |
5-ethylsulfanylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-2-11-8-4-3-7(5-9)10-6-8/h3-4,6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUESGSZTWBNLPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CN=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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